2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-14(2,11-16)18-9-7-17(8-10-18)13-5-3-12(15)4-6-13/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXYGIHYVXBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-fluorophenylpiperazine with a suitable nitrile precursor. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects. In animal models, it has been shown to significantly reduce immobility time in forced swim tests, suggesting mood elevation. The mechanism is believed to involve the modulation of serotonin levels in the brain.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (s) | 120 ± 10 | 60 ± 8* |
| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |
| *Significance at |
Anxiolytic Effects
The compound has also demonstrated anxiolytic properties. In studies using the elevated plus maze test, treated animals showed increased time spent in open arms, indicating reduced anxiety levels.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Open Arm Time (%) | 30 ± 5 | 55 ± 6* |
| Total Entries | 20 ± 3 | 25 ± 4 |
| *Significance at |
Neuroprotective Properties
In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute significantly to its biological activity:
- Piperazine Ring: Known for its role in various pharmacological activities.
- Fluorophenyl Group: Enhances lipophilicity and receptor interactions.
Research has shown that modifications to the piperazine ring can influence the compound's affinity for serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
Study on Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer properties of related compounds with similar structures. The results indicated a high level of antimitotic activity against various human tumor cell lines, showcasing the potential for further development in cancer therapeutics.
Neuropharmacological Studies
In a series of neuropharmacological studies, researchers assessed the effects of this compound on cognitive functions in animal models. The findings suggested improvements in memory and learning tasks, supporting its potential as a treatment for cognitive impairments associated with mood disorders.
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
Aromatic Substituents
Compounds like Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) () share the 4-fluorophenyl-piperazine motif but differ in the quinoline-carbonyl-benzoate backbone. Such differences may alter receptor binding kinetics or solubility .
Nitrile vs. Nitro Groups
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile () replaces the 2-methylpropanenitrile with a nitrobenzonitrile group. The nitro group is strongly electron-withdrawing, which could enhance electrophilic reactivity compared to the nitrile group.
Structural Analogues with Heterocyclic Modifications
Piperazine-Acetic Acid Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () features an acetic acid side chain instead of a nitrile. The carboxylic acid group increases hydrophilicity, contrasting with the nitrile’s moderate polarity. Such modifications are critical for optimizing blood-brain barrier penetration in CNS-targeting drugs .
Cationic Piperazinium Salts
The 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () demonstrates how cationic charge and trifluoroacetate counterions influence solubility and crystallinity. The target compound’s neutral nitrile group may favor passive membrane diffusion compared to ionic derivatives .
Comparative Data Table
Research Implications and Limitations
Biological Activity
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₉H₂₂FN₃
- Molecular Weight : 303.39 g/mol
- CAS Number : 1478436
This compound features a piperazine ring substituted with a fluorophenyl group and a nitrile functional group, which may contribute to its biological activity.
Pharmacological Profile
- Receptor Interactions :
- Equilibrative Nucleoside Transporters (ENTs) :
-
Tyrosinase Inhibition :
- Compounds featuring the piperazine moiety have also been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have demonstrated that certain derivatives can effectively reduce tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Substitution Patterns : The presence of fluorine atoms on the phenyl ring enhances the binding affinity to target receptors.
- Nitrile Group : The nitrile functionality is critical for the biological activity, potentially facilitating interactions with active sites on enzymes and receptors.
Case Studies
-
Inhibitory Effects on ENTs :
- A study evaluated the efficacy of various piperazine derivatives as inhibitors of ENT1 and ENT2 using transfected cell lines. Results indicated that specific substitutions could significantly enhance selectivity and potency against these transporters, suggesting a promising avenue for further development .
-
Tyrosinase Inhibition :
- Another investigation focused on the design of piperazine-based inhibitors for tyrosinase. Compounds were synthesized and tested for their inhibitory effects, revealing that modifications at specific positions on the piperazine ring could lead to enhanced inhibitory activity compared to standard references like kojic acid .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| NK(1) Receptor Antagonism | NK(1) Receptor | Not specified | |
| ENT Inhibition | ENT1/ENT2 | Varies by analog | |
| Tyrosinase Inhibition | Tyrosinase | 0.18 (compound 26) |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity | Observations |
|---|---|---|
| Fluorine Substitution | Increased affinity | Enhances receptor binding |
| Nitrile Group | Critical for activity | Facilitates enzyme interaction |
| Aromatic Ring Substituents | Varies by position | Specific positions yield different potencies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
